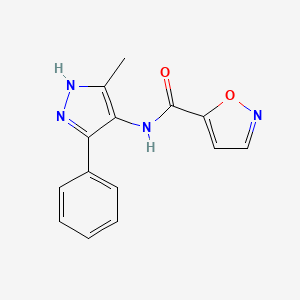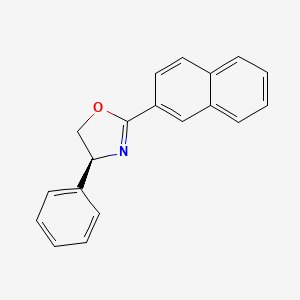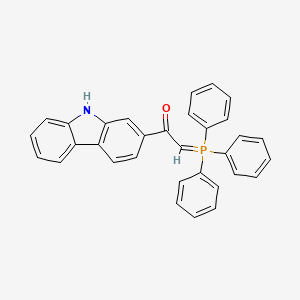
1-(9H-Carbazol-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a triphenylphosphoranylidene group via an ethanone bridge, making it a subject of study in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative, which can be achieved through various methods such as the Fischer indole synthesis or the Buchwald-Hartwig amination.
Formation of the Triphenylphosphoranylidene Group: The triphenylphosphoranylidene group is usually prepared by reacting triphenylphosphine with an appropriate halide under basic conditions.
Coupling Reaction: The final step involves coupling the carbazole derivative with the triphenylphosphoranylidene group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-2,3-dione derivatives, while reduction may produce carbazole-2-yl-ethanol derivatives.
Applications De Recherche Scientifique
1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(9H-Carbazol-2-yl)-2-(diphenylphosphoranylidene)ethanone
- 1-(9H-Carbazol-2-yl)-2-(phenylphosphoranylidene)ethanone
Comparison: 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct electronic and steric properties compared to its analogs
Propriétés
Numéro CAS |
88093-00-9 |
|---|---|
Formule moléculaire |
C32H24NOP |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
1-(9H-carbazol-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C32H24NOP/c34-32(24-20-21-29-28-18-10-11-19-30(28)33-31(29)22-24)23-35(25-12-4-1-5-13-25,26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-23,33H |
Clé InChI |
OJOOBJRKVROACQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


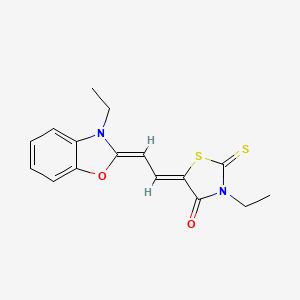

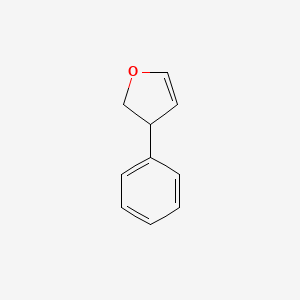
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)



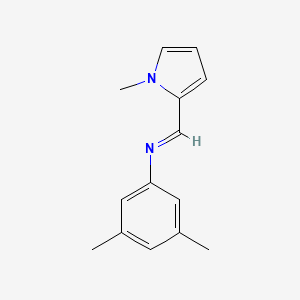
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
